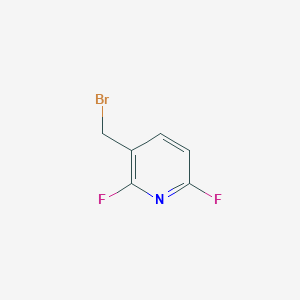

3-(Bromomethyl)-2,6-difluoropyridine

Description

Contextual Significance within Contemporary Fluorine Heterocycle Chemistry

The field of fluorine chemistry has witnessed significant growth, with a particular focus on the incorporation of fluorine atoms into heterocyclic compounds. acs.orgresearchgate.net Fluorinated heterocycles are of increasing importance in numerous scientific and industrial areas, including medicinal chemistry, agrochemicals, and materials science. nih.govmdpi.com The unique properties of the fluorine atom, such as its small size and high electronegativity, can dramatically alter the physicochemical and biological properties of organic molecules. researchgate.net

The introduction of fluorine into heterocyclic structures can modulate key parameters like the acidity or basicity (pKa) of nearby functional groups, which in turn can enhance a molecule's bioavailability and its binding affinity to biological targets. mdpi.com Furthermore, fluorination can improve metabolic stability, a crucial factor in drug development. rsc.org For instance, the presence of a fluorinated group can lead to higher metabolic stability and excellent oral bioavailability in drug candidates. mdpi.com The strategic placement of fluorine on a heterocyclic ring, as seen in 3-substituted-2,6-difluoropyridines, provides a versatile scaffold for the synthesis of more complex molecules. These compounds serve as important intermediates for creating 2,3,6-trisubstituted pyridines, which are attractive structures in drug discovery. researchgate.net

The development of synthetic methodologies for creating fluorinated heterocycles is an active area of research. nih.gov The ability to selectively introduce fluorine atoms and fluorinated alkyl groups into a heterocyclic core allows chemists to fine-tune the properties of the resulting compounds for specific applications. acs.orgnih.gov This makes compounds like 3-(Bromomethyl)-2,6-difluoropyridine valuable building blocks in the synthesis of novel and functional molecules.

Historical Trajectories and Evolution of Research on Halogenated Pyridine (B92270) Systems

The history of pyridine and its derivatives is a long one, with the parent compound first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. nih.gov The structure of pyridine was later elucidated in the 1860s and 1870s. nih.govwikipedia.org The first synthesis of pyridine was reported in 1876 by William Ramsay, who produced it by reacting acetylene (B1199291) with hydrogen cyanide at high temperatures. nih.gov A significant milestone in pyridine synthesis was the development of the Hantzsch pyridine synthesis in 1881, which allows for the creation of substituted pyridines. wikipedia.org

The study of halogenated pyridines has been a continuous area of research. Halopyridines are recognized as crucial building blocks for the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. acs.org Early research into the halogenation of pyridine dates back to at least the 1940s. acs.org Over the decades, various methods have been developed for the synthesis of fluorinated pyridines. For example, processes for producing 2,6-difluoropyridine (B73466) by reacting 2,6-dichloropyridine (B45657) with potassium fluoride (B91410) in a polar, aprotic solvent at elevated temperatures have been patented. google.com

More recent advancements have focused on achieving selective halogenation of the pyridine ring. acs.org The development of novel reagents and synthetic strategies continues to be a priority, enabling the precise introduction of halogen atoms at specific positions on the pyridine ring. This level of control is essential for the synthesis of complex, multi-substituted pyridines like this compound, which are valuable in modern drug discovery and materials science. researchgate.net

Structural Framework and Nomenclature Conventions for this compound and its Analogues

Pyridine is a heterocyclic aromatic organic compound with the chemical formula C₅H₅N. wikipedia.org Its structure is related to that of benzene, with one of the methine groups (=CH−) replaced by a nitrogen atom. wikipedia.org The systematic name for pyridine, according to the Hantzsch-Widman nomenclature recommended by the International Union of Pure and Applied Chemistry (IUPAC), is azinine, though the common name "pyridine" is widely used and encouraged by the IUPAC. wikipedia.orgquora.com

When substituents are added to the pyridine ring, their positions are indicated by numbers, with the nitrogen atom assigned position 1. The carbon atoms are then numbered sequentially from 2 to 6. wikipedia.org Therefore, for the compound , the name this compound precisely describes its structure: a pyridine ring with a bromomethyl group (-CH₂Br) at position 3, and fluorine atoms at positions 2 and 6.

Analogues of this compound would follow the same nomenclature rules. For example, a similar compound with a difluoromethyl group instead of a bromomethyl group at the 3-position would be named 3-(difluoromethyl)-2,6-difluoropyridine.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₄BrF₂N |

| InChI Key | GLWVPTDEVHPILQ-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

| IUPAC Name | This compound |

| Monoisotopic Mass | 206.9539 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrF2N |

|---|---|

Molecular Weight |

208.00 g/mol |

IUPAC Name |

3-(bromomethyl)-2,6-difluoropyridine |

InChI |

InChI=1S/C6H4BrF2N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |

InChI Key |

FOPCUOPWDYYXEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CBr)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 2,6 Difluoropyridine

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of growing importance. The focus is on developing routes that are not only efficient but also environmentally benign. This involves the use of less hazardous reagents, minimization of waste, and employment of reaction conditions that are mild and energy-efficient.

One of the key transformations in the synthesis of this compound is the bromination of a suitable precursor, such as 2,6-difluoro-3-methylpyridine (B3354311). Traditional bromination methods often employ reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. However, from a green chemistry perspective, the search for alternative brominating agents is crucial.

Research into the synthesis of related compounds, such as 2,6-dibromomethylpyridine, has highlighted the use of dibromohein as a promising "green" brominating agent. google.com Dibromohein is noted for its high active bromine content, good storage stability, and high selectivity. google.com It is considered more economical and environmentally friendly compared to other brominating agents like NBS or phenyltrimethylammonium (B184261) perbromide. google.com A proposed sustainable route for the synthesis of this compound could, therefore, involve the radical bromination of 2,6-difluoro-3-methylpyridine using dibromohein as the brominating agent and a suitable initiator, such as azobisisobutyronitrile (AIBN), under mild conditions. google.com This approach would align with green chemistry principles by utilizing a less toxic and more efficient reagent.

The following table outlines a conceptual sustainable synthesis based on principles applied to similar compounds.

Table 1: Conceptual Sustainable Synthesis of this compound

| Parameter | Conventional Method (e.g., with NBS) | Proposed Green Method (with Dibromohein) |

|---|---|---|

| Starting Material | 2,6-Difluoro-3-methylpyridine | 2,6-Difluoro-3-methylpyridine |

| Brominating Agent | N-Bromosuccinimide (NBS) | Dibromohein |

| Initiator | Benzoyl peroxide (BPO) or AIBN | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (toxic, ozone-depleting) | A greener solvent alternative (e.g., ethyl acetate) |

| By-products | Succinimide | Less hazardous by-products |

| Green Chemistry Alignment | Use of hazardous solvent, atom-inefficient | Use of a more environmentally benign brominating agent, potential for greener solvents |

The broader context of sustainable chemistry also encourages the use of starting materials derived from renewable resources. While the direct synthesis of pyridines from biomass is still a developing field, the principles of reducing the carbon footprint of organonitrogen chemicals are actively being explored. researchgate.net

Continuous Flow Chemistry Applications in the Preparation of this compound

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical manufacturing, offering significant advantages over traditional batch processing. d-nb.infouc.pt These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. uc.ptrsc.org The application of flow chemistry to the synthesis of this compound holds considerable promise for developing a more efficient and safer manufacturing process.

While specific literature on the continuous flow synthesis of this compound is not abundant, the successful application of this technology to structurally related compounds demonstrates its feasibility. For instance, flow chemistry has been effectively used in the synthesis of various substituted pyridines and other heterocyclic compounds that are important pharmaceutical intermediates. vcu.edumdpi.com

A notable example is the flow synthesis of a precursor to the antiepileptic drug rufinamide, which starts from 2,6-difluorobenzyl alcohol. uc.pt This process involves the in-situ generation of 2,6-difluorobenzyl chloride, followed by its conversion to the corresponding azide (B81097) and subsequent cycloaddition. uc.pt The ability to handle potentially hazardous intermediates safely in a continuous flow reactor is a key advantage. uc.pt

Given that the synthesis of this compound involves a highly reactive bromomethyl group, a continuous flow approach could offer significant safety benefits by minimizing the accumulation of this potentially hazardous intermediate. A conceptual flow process could involve the following steps:

Pumping of Reactants: A solution of the starting material (e.g., 2,6-difluoro-3-methylpyridine) and the brominating agent in a suitable solvent would be continuously pumped into a microreactor or a coiled tube reactor.

Mixing and Reaction: The reactants would mix and react within the heated or irradiated zone of the reactor. The precise control over temperature and residence time in a flow reactor allows for optimization of the reaction to maximize yield and minimize by-product formation.

In-line Quenching and Purification: The product stream could be directly quenched and potentially purified using in-line purification techniques, such as scavenger resins, to remove unreacted reagents and by-products.

The advantages of such a continuous flow process over a traditional batch synthesis are summarized in the table below.

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Accumulation of potentially hazardous intermediates and products. | Minimized quantity of hazardous material at any given time, better control over exothermic reactions. d-nb.info |

| Heat Transfer | Limited surface-area-to-volume ratio, potential for hot spots. | High surface-area-to-volume ratio, excellent heat transfer. uc.pt |

| Process Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. rsc.org |

| Scalability | Scaling up can be challenging and may require process redesign. | Scalability is often achieved by running the process for a longer duration or by "numbering-up" reactors. rsc.org |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. uc.pt |

The development of a continuous flow method for the preparation of this compound would represent a significant advancement, leading to a more robust, safer, and potentially more cost-effective manufacturing process.

Elucidation of Reactivity and Mechanistic Pathways of 3 Bromomethyl 2,6 Difluoropyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Group and Pyridine (B92270) Core

The structure of 3-(Bromomethyl)-2,6-difluoropyridine presents two primary sites for nucleophilic attack: the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbons of the pyridine ring. This duality allows for two distinct types of nucleophilic substitution reactions.

The first is a classical bimolecular nucleophilic substitution (S_N2) at the bromomethyl group. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.

The second potential pathway is a Nucleophilic Aromatic Substitution (S_NAr) directly on the pyridine ring. The pyridine nitrogen and the two fluorine atoms at the 2- and 6-positions strongly withdraw electron density from the aromatic system. This electronic deficiency activates the ring, particularly at the fluorine-bearing carbons, towards attack by potent nucleophiles, potentially displacing one of the fluoride (B91410) ions. Studies on similarly activated dihalogenated compounds confirm that sequential nucleophilic displacement is a viable pathway. nih.gov

Stereoelectronic Effects in Nucleophilic Attack on this compound

Stereoelectronic effects are critical in dictating the course and rate of nucleophilic attack. In an S_N2 reaction at the bromomethyl side chain, the approach of the nucleophile is stereospecific, occurring from the side opposite the C-Br bond. This leads to an inversion of configuration at the methylene (B1212753) carbon if it were a chiral center.

For a nucleophilic attack on the pyridine core (S_NAr), the electronic effects of the substituents are paramount. The pyridine nitrogen atom and the fluorine atoms exert powerful inductive electron-withdrawing effects (-I effect). The fluorine atoms also have a resonance-donating effect (+R effect), but for halogens, the inductive effect typically dominates, especially in reactivity concerning nucleophilic attack. These combined effects create significant positive partial charges on the carbons at positions 2 and 6, making them highly electrophilic and prime targets for nucleophilic attack.

Role of Fluorine Substituents in Directing Nucleophilic Aromatic Substitution on Related Pyridines

In the context of nucleophilic aromatic substitution (S_NAr), the role of fluorine is often counterintuitive when compared to its behavior in S_N1 or S_N2 reactions. While the carbon-fluorine bond is the strongest single bond to carbon, fluoride is an excellent leaving group in S_NAr. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).

The high electronegativity of fluorine strongly stabilizes this intermediate through the inductive effect, thereby lowering the activation energy of the rate-determining step. Consequently, the reactivity of halogens in S_NAr on activated rings often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in other substitution reactions. Research on the functionalization of multisubstituted pyridines confirms that a 2-fluoro substituent is readily displaced by various nucleophiles under mild conditions. nih.gov

Studies on related polyfluoropyridines demonstrate that nucleophilic attack occurs selectively. For instance, in pentafluoropyridine, substitution happens preferentially at the C-4 position, which is para to the nitrogen. rsc.org However, in 2,6-disubstituted systems like 4-bromo-2,6-difluoropyridine (B1343820), the fluorine atoms at the activated 2- and 6-positions are the sites of nucleophilic substitution. researchgate.net This suggests that in this compound, the fluorine atoms at C-2 and C-6 are the most probable sites for S_NAr.

Table 1: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution (S_NAr)

| Feature | Fluorine (F) | Chlorine (Cl) / Bromine (Br) / Iodine (I) |

|---|---|---|

| Inductive Effect | Strongest electron withdrawal | Weaker electron withdrawal |

| Rate-Determining Step | Accelerates formation of Meisenheimer complex | Slower formation of Meisenheimer complex |

| C-X Bond Strength | Strongest | Progressively weaker |

Electrophilic Transformations and Aromatic Functionalization of this compound

The prospects for direct electrophilic aromatic substitution on the this compound ring are poor. The combined electron-withdrawing power of the pyridine nitrogen and the two fluorine substituents renders the aromatic ring extremely electron-deficient and thus highly deactivated towards attack by electrophiles.

Alternative strategies are required for further functionalization. One established method for functionalizing such electron-poor heterocycles is through directed ortho-metalation. Studies on 2,6-difluoropyridine (B73466) have shown that it can undergo lithiation at the 3-position. sigmaaldrich.com This creates a potent nucleophilic center on the ring, which can then react with a wide variety of electrophiles. A similar strategy could theoretically be applied to this compound, although the reactivity of the bromomethyl group with the organolithium reagents would need to be considered. Research on other fluoropyridines has demonstrated that nearly all vacant positions can be functionalized through careful selection of metalating agents and protective groups. researchgate.net

Organometallic Reactivity and Cross-Coupling Applications of this compound Derivatives

The structure of this compound is not ideal for direct cross-coupling reactions, which typically utilize an aryl halide. However, its derivatives are excellent candidates for such transformations. The general mechanism for metal-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. nih.gov

A key strategy would involve a derivative where one of the fluorine atoms is replaced by a heavier halogen, such as bromine or iodine, via an initial S_NAr reaction. This newly installed C-Br or C-I bond at the 2- or 6-position would be a prime site for subsequent palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling). This two-step approach is a powerful method for building molecular complexity. For example, research on 4-bromo-2,6-difluoropyridine shows the bromine atom provides easy access to additional functionalities through Suzuki and Sonogashira cross-coupling reactions. researchgate.net This serves as a strong precedent for the potential reactivity of bromo-derivatives of the title compound.

Radical Reaction Pathways and Their Synthetic Utility for this compound

The bromomethyl group is the most likely site for radical reactivity in this compound. The C-Br bond is relatively weak and can be cleaved homolytically by radical initiators (like AIBN) or by UV light. This generates a pyridyl-stabilized benzylic-type radical. This intermediate can then participate in various radical chain reactions, such as further halogenation or addition across double bonds. This reactivity is analogous to that of benzyl (B1604629) bromide and its derivatives.

Kinetic and Thermodynamic Investigations of this compound Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. However, the kinetics of the principal reaction pathways can be inferred from general principles.

S_N2 Reactions: The rate of nucleophilic substitution at the bromomethyl group would be expected to follow second-order kinetics, being proportional to the concentrations of both the substrate and the incoming nucleophile.

S_NAr Reactions: The kinetics of nucleophilic aromatic substitution on the pyridine ring would be governed by a two-step mechanism. The formation of the Meisenheimer intermediate is the slow, rate-determining step. sigmaaldrich.com The rate is dependent on the nucleophilicity of the attacking species and the degree of activation of the pyridine ring. The subsequent loss of the fluoride ion is rapid. An evaluation of substitution rates on related fluoroheteroarenes provides a framework for understanding these processes. nih.gov

Therodynamically, the S_NAr reaction is driven by the formation of a stable aromatic product and a stable fluoride salt. The S_N2 reaction at the side chain is typically exothermic, driven by the formation of a stronger C-Nucleophile bond compared to the C-Br bond.

Table 2: Predicted Reaction Pathways for this compound

| Reaction Type | Reactive Site | Key Intermediates | Influencing Factors |

|---|---|---|---|

| S_N2 | Bromomethyl Group (-CH₂Br) | Pentacoordinate transition state | Nucleophile strength, solvent |

| S_NAr | C2 or C6 of Pyridine Ring | Meisenheimer complex | Nucleophile strength, ring activation |

| Electrophilic Substitution | Pyridine Ring | Unlikely to form σ-complex | Highly deactivated ring, requires forcing conditions |

| Organometallic | C3, C4, or C5 (via metalation) | Organolithium/organozinc species | Directing groups, temperature |

| Radical Reaction | Bromomethyl Group (-CH₂Br) | Pyridylmethyl radical | Radical initiator, UV light |

Strategic Applications of 3 Bromomethyl 2,6 Difluoropyridine As a Versatile Synthetic Building Block

Construction of Complex Fluorinated Heterocyclic Architectures Utilizing 3-(Bromomethyl)-2,6-difluoropyridine

The synthesis of novel, complex heterocyclic systems is a primary objective in drug discovery. This compound serves as an exceptional starting point for creating fused and linked heterocyclic structures, leveraging its distinct reactive centers.

The bromomethyl group can act as an electrophilic trigger for cyclization reactions. For instance, it can react with bifunctional nucleophiles such as hydrazine, hydroxylamine, or thiourea (B124793) to form new five- or six-membered rings appended to the pyridine (B92270) core. This strategy is analogous to the well-established use of fluorinated 1,3-diketones in the synthesis of pyrazoles, isoxazoles, and pyrimidines. researchgate.net A plausible route involves the conversion of the bromomethyl group into a 1,3-dicarbonyl equivalent, which can then undergo condensation to yield fused systems like pyrazolopyridines or isoxazolopyridines. researchgate.net

Furthermore, the fluorine atoms can be displaced by nucleophiles that are part of another heterocyclic moiety. This allows for the direct linkage of the 2,6-difluoropyridyl unit to other aromatic systems. The synthesis of furopyridine and pyrazolopyridine derivatives often involves the cyclization of precursors derived from functionalized pyridines. nih.govresearchgate.net By reacting this compound with a suitable heterocyclic nucleophile, such as a hydroxy- or amino-substituted heterocycle, complex bi-heterocyclic frameworks can be assembled. The reactivity of the fluorine atoms is enhanced by the electron-withdrawing nature of the pyridine nitrogen, facilitating these SNAr reactions.

An illustrative pathway to a fluorinated S-heterocycle could involve a [3+2] cycloaddition reaction. nih.gov The bromomethyl group could be converted into a suitable 1,3-dipole precursor, which would then react with a fluorinated dipolarophile to construct a five-membered sulfur-containing heterocycle attached at the 3-position of the pyridine ring. nih.gov

Role in the Synthesis of Polyfunctionalized Pyridine Derivatives and Scaffolds

One of the most powerful applications of this compound is in the generation of polyfunctionalized, specifically 2,3,6-trisubstituted, pyridine scaffolds. researchgate.net This is typically achieved through a sequence of selective nucleophilic substitutions. The two fluorine atoms at the C2 and C6 positions are electronically distinct due to the C3-substituent, allowing for sequential and regioselective displacement. researchgate.net

The general strategy involves a tandem SNAr reaction sequence. A first nucleophile displaces one of the fluorine atoms, and a second, different nucleophile can then be introduced to displace the remaining fluorine. This modular approach provides access to a wide array of 2,3,6-trisubstituted pyridines. The bromomethyl group can either be retained as a reactive handle for further diversification or can be transformed into another functional group at the outset of the synthesis.

The versatility of this approach is highlighted by the range of nucleophiles that can be employed, including amines, alkoxides, and thiols. The reaction conditions can be tuned to control the outcome and yield of these transformations. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on 3-Substituted-2,6-dihalopyridines This table presents analogous reactions reported for similar scaffolds, demonstrating the potential synthetic routes for this compound.

| Starting Material Analogue | Nucleophile | Reaction Conditions | Major Product/Regioselectivity | Reference |

|---|---|---|---|---|

| 3-Chloro-2,6-difluoropyridine (B1590543) | Benzylamine | Room Temperature | Preferential substitution at the 2-position | |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide (B1231860) | MeOH / DMF | Highly regioselective for the 6-position | researchgate.net |

| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine | EtOH, -25 °C | Mixture of 2- and 6-substitution products (57:43 ratio) | researchgate.net |

| Methyl 2,6-dichloropyridine-3-carboxylate | 4-Methylbenzenethiolate | DMF | >97% regioselectivity for the 6-position | researchgate.net |

Development of Novel Synthetic Sequences for Advanced Organic Molecules Incorporating this compound

The unique reactivity profile of this compound enables the design of elegant and efficient synthetic sequences for advanced organic molecules, such as pharmaceutical agents or materials components. Its ability to undergo sequential, controlled reactions makes it a valuable linchpin in multi-step syntheses.

A hypothetical, yet representative, synthetic strategy for a complex, poly-substituted aryl-pyridine could involve the following steps:

Initial Alkylation: A nucleophilic side chain (R¹-Nu) is first attached via an SN2 reaction at the highly electrophilic bromomethyl group. This step is typically fast and occurs under mild conditions, preserving the C-F bonds.

First Regioselective SNAr: The resulting intermediate is then subjected to a nucleophilic aromatic substitution with a second nucleophile (R²-Nu). By carefully selecting the nucleophile and reaction conditions, regioselective displacement of the fluorine at either the C2 or C6 position can be achieved. researchgate.net

Second SNAr: A third nucleophile (R³-Nu) is used to displace the final fluorine atom, completing the 2,3,6-trisubstituted pyridine core.

Final Elaboration: If one of the introduced nucleophiles contains a suitable functional group (e.g., a boronic ester or a halide), a final palladium-catalyzed cross-coupling reaction can be performed to append a fourth distinct group (R⁴). This modular approach, exploiting distinct reactivity profiles, is a powerful strategy for creating polysubstituted pyridines. nih.gov

This step-wise functionalization allows for a high degree of molecular diversity to be generated from a single, versatile starting material, which is a key principle in modern synthetic chemistry.

Regioselective and Chemoselective Control in Reactions Initiated by this compound

Effective synthetic application of a multifunctional building block hinges on the ability to control its reactivity both chemoselectively (differentiating between functional groups) and regioselectively (differentiating between similar positions).

Chemoselectivity: this compound features two distinct types of electrophilic sites: the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbons of the C-F bonds. The bromomethyl group is highly susceptible to SN2 reactions, which are generally kinetically favored and occur under milder conditions than the SNAr reactions at the C-F bonds. This difference allows for excellent chemoselective control. A wide range of soft and hard nucleophiles can be reacted selectively at the bromomethyl position without disturbing the fluoro substituents. Conversely, under conditions that favor SNAr (e.g., stronger bases, higher temperatures, specific solvents like DMSO), the fluorine atoms can be targeted for substitution. This principle is demonstrated in related polyhalogenated pyridines, where reaction conditions can be tuned to favor substitution at a C-Br, C-Cl, or C-F bond, showcasing the feasibility of selective transformations. nih.gov

Regioselectivity: Once SNAr is initiated, the question of regioselectivity at the C2 versus the C6 position arises. These two positions are inequivalent due to the C3-substituent. The outcome of the substitution is influenced by a combination of steric and electronic factors of both the pyridine substrate and the incoming nucleophile. For instance, in the reaction of 3-chloro-2,6-difluoropyridine with benzylamine, substitution occurs preferentially at the 2-position. In other systems, such as methyl 2,6-dichloropyridine-3-carboxylate, the choice of solvent can dramatically shift the regioselectivity of methoxide addition between the C2 and C6 positions. researchgate.net Research has also shown that introducing a bulky trialkylsilyl group at a position adjacent to a halogen can sterically hinder its displacement, effectively rerouting nucleophilic attack to a different position. nih.govresearchgate.net This demonstrates that high levels of regiocontrol are achievable through careful substrate design and reaction engineering.

Table 2: Factors Influencing Regioselectivity in SNAr of 3-Substituted Dihalopyridines

| Factor | Influence on Regioselectivity | Example Principle | Reference |

|---|---|---|---|

| Electronic Effects | The C3 substituent's electron-donating or -withdrawing nature alters the electrophilicity of C2 and C6. | An electron-withdrawing group at C3 can influence the relative stability of the Meisenheimer intermediate for attack at C2 vs. C6. | researchgate.net |

| Steric Hindrance | A bulky C3 substituent can sterically block attack at the adjacent C2 position, favoring attack at C6. | Introduction of a trialkylsilyl group at C3 or C5 selectively directs substitution to the C6 or C2 position, respectively. | nih.govresearchgate.net |

| Solvent | The polarity and coordinating ability of the solvent can influence reaction pathways and transition state energies. | Reaction of a dichloropyridine carboxylate with methoxide favors C2 substitution in THF but C6 substitution in DMF/MeOH. | researchgate.net |

| Nucleophile | The size and hardness/softness of the nucleophile can determine its preference for a specific site. | Bulky nucleophiles may favor the less sterically hindered C6 position. | researchgate.net |

Assembly of Oligopyridine and Macrocyclic Systems via this compound Precursors

The defined and distinct reactive sites of this compound make it an ideal monomer unit for the construction of well-defined oligomers, polymers, and macrocycles.

Oligopyridine and Polymer Synthesis: The polycondensation of 2,6-difluoropyridine (B73466) with bisphenols is a known method for producing poly(pyridine ether)s. sigmaaldrich.com Using this compound in similar polymerization reactions with a bifunctional nucleophile (e.g., a diol or diamine) would lead to polymers where each repeating unit contains a reactive bromomethyl handle. This pendant functional group is available for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties.

Macrocyclic Systems: Macrocycles are of immense interest in supramolecular chemistry and drug discovery. researchgate.net this compound is a superb precursor for macrocyclization. A linker molecule containing two nucleophilic ends (e.g., a diamine or a diol) can be reacted in a stepwise manner. For example, one end of the linker could first react with the bromomethyl group, followed by an intramolecular SNAr reaction between the other end of the linker and one of the fluorine atoms to close the ring. This strategy provides a modular approach to macrocycle synthesis. core.ac.uk Notably, 3-substituted-2,6-difluoropyridines have been successfully employed in the synthesis of macrocyclic derivatives as novel protein kinase C theta inhibitors, underscoring the practical utility of this scaffold in constructing complex ring systems. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromomethyl 2,6 Difluoropyridine Derivatives

High-Resolution NMR Spectroscopic Analysis (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Bromomethyl)-2,6-difluoropyridine and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a detailed investigation of the molecule's connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. The bromomethyl group (-CH₂Br) is expected to produce a singlet, as there are no adjacent protons to cause splitting. The two protons on the pyridine (B92270) ring are chemically non-equivalent and will appear as distinct signals, likely doublets or triplets due to coupling with the adjacent fluorine atom. For example, in related substituted pyridines, deprotonation and subsequent functionalization can be monitored by the appearance and disappearance of specific proton signals. acs.org

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton. Each of the six carbon atoms in this compound is unique and should produce a distinct signal. A significant feature is the coupling between carbon and fluorine atoms (¹J_CF, ²J_CF, etc.), which splits the carbon signals into doublets or triplets, providing definitive evidence of fluorine substitution. mdpi.com The chemical shifts are influenced by the electronegativity of the attached halogens.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.govrsc.org In this compound, the two fluorine atoms at positions 2 and 6 are chemically non-equivalent and will therefore produce two separate signals. These signals can provide information on the electronic environment and are sensitive to changes in molecular conformation. rajpub.com ¹⁹F-centered NMR analysis can be used to determine a large number of parameters, including chemical shifts and coupling constants (J_HF, J_CF), which are crucial for confirming the structure of fluorinated molecules without requiring separation from complex mixtures. rsc.org

Conformational Studies: The rotational freedom around the C-C bond between the pyridine ring and the bromomethyl group can be investigated using advanced NMR techniques. The spatial proximity of the bromomethyl group to the fluorine at position 2 can influence the chemical shifts and coupling constants. Studies on other fluorinated molecules have shown that conformational preferences can be determined by analyzing NMR data, which is critical for understanding the molecule's three-dimensional structure in solution. nih.govnih.govresearchgate.net

Below is a table summarizing the expected NMR data for this compound based on analogous structures.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | -CH ₂Br | ~4.5 | Singlet (s) | N/A |

| ¹H | H-4 | ~7.0-7.5 | Triplet (t) | J_HF, J_HH |

| ¹H | H-5 | ~7.8-8.2 | Doublet (d) | J_HH |

| ¹³C | C H₂Br | ~30-35 | Singlet (s) | N/A |

| ¹³C | C-3 | ~120-125 | Doublet (d) | ²J_CF |

| ¹³C | C-4 | ~110-115 | Triplet (t) | ³J_CF |

| ¹³C | C-5 | ~140-145 | Doublet (d) | ⁴J_CF |

| ¹³C | C-2, C-6 | ~160-165 | Doublet of Doublets (dd) | ¹J_CF |

| ¹⁹F | F-2, F-6 | -70 to -90 | Multiplets | J_FF, J_HF |

Mass Spectrometric Approaches for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and for monitoring its chemical transformations.

Molecular Identification: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₆H₄BrF₂N). A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule. google.com

Fragmentation Analysis: Under electron ionization (EI) or in tandem mass spectrometry (MS/MS) experiments, the molecular ion fragments in a predictable manner. For this compound, characteristic fragmentation pathways would include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion [M-Br]⁺.

Loss of the bromomethyl radical (•CH₂Br): This would produce an ion corresponding to the 2,6-difluoropyridinyl cation.

Cleavage of the C-Br bond: Leading to the formation of a [M-Br+H]⁺ ion or a benzyl-type cation [C₆H₄F₂N]⁺.

Studying these fragmentation patterns helps to confirm the structure of the molecule. For instance, analysis of other brominated compounds often shows the loss of a bromine atom or related fragments. nih.govnih.govnih.gov Similarly, studies on polyfluorophenyl cations show characteristic fragmentation involving fluorine atoms. researchgate.net

Reaction Monitoring: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an effective method for monitoring the progress of reactions involving this compound. researchgate.net For example, in a nucleophilic substitution reaction where the bromine atom is displaced, the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion can be tracked in real-time. This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

The table below outlines the expected mass spectrometric data.

| Ion | Formula | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Notes |

| [M]⁺ | [C₆H₄BrF₂N]⁺ | 208.95 | 210.95 | Molecular ion with characteristic 1:1 bromine isotope pattern. |

| [M-Br]⁺ | [C₆H₄F₂N]⁺ | 129.03 | - | Loss of a bromine radical. |

| [M-CH₂Br]⁺ | [C₅H₂F₂N]⁺ | 114.01 | - | Loss of the bromomethyl radical. |

| [C₅H₃F₂N]⁺ | [C₅H₃F₂N]⁺ | 115.02 | - | Fragment corresponding to the difluoropyridine ring. |

X-ray Crystallographic Studies on this compound and its Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound may not be publicly available, analysis of crystalline derivatives of similar molecules allows for a detailed prediction of its solid-state characteristics. mdpi.comsemanticscholar.orgresearchgate.net

Molecular Geometry: A crystal structure would confirm the planarity of the pyridine ring and provide exact bond lengths for C-F, C-Br, C-N, and C-C bonds. It would also reveal the torsion angle between the plane of the pyridine ring and the C-C-Br plane of the bromomethyl group, offering insight into the preferred conformation in the solid state.

Intermolecular Interactions: In the crystal lattice, molecules of this compound would be expected to pack in a way that maximizes stabilizing interactions. These could include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like nitrogen or fluorine on adjacent molecules.

π–π Stacking: The electron-deficient difluorinated pyridine rings could engage in π–π stacking interactions, further stabilizing the crystal structure.

Studies on related structures, such as 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, have revealed complex networks of C—H⋯Br, C—H⋯π, and π–π interactions that dictate the supramolecular assembly. researchgate.net The presence of multiple halogen atoms often leads to short contact distances and specific packing motifs. mdpi.com

The expected structural parameters are summarized below.

| Parameter | Expected Value | Significance |

| C-F Bond Length | ~1.33 - 1.35 Å | Typical for fluorinated aromatic rings. |

| C-Br Bond Length | ~1.93 - 1.97 Å | Standard for a bromomethyl group. |

| Pyridine Ring | Largely Planar | Confirms the aromatic character. |

| Intermolecular Contacts | C-H···F, C-H···N, Br···N, π–π stacking | Dictates crystal packing and physical properties. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule and to provide a unique "fingerprint" for the compound. youtube.com All vibrational modes of the this compound molecule are expected to be Raman active, while most are also IR active. aps.org

Functional Group Analysis:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the -CH₂Br group will be observed between 2850-3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1400-1650 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com The exact positions of these bands are sensitive to the electronic effects of the fluorine and bromomethyl substituents.

C-F Vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1200-1350 cm⁻¹ range for aryl fluorides.

C-Br Vibrations: The C-Br stretching vibration of the bromomethyl group is expected in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹. youtube.com

Molecular Fingerprinting: The combination of these vibrational bands, particularly in the complex fingerprint region (below 1500 cm⁻¹), creates a unique spectrum for this compound. researchgate.net This spectrum can be used for rapid identification and to distinguish it from isomers or related compounds. Attenuated Total Reflection-FTIR (ATR-FTIR) spectroscopy is a particularly useful technique for analyzing such compounds, allowing for the investigation of conformational changes upon interaction with other molecules or surfaces. nih.gov

A summary of key expected vibrational frequencies is provided in the table.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂Br | 2850 - 3000 | IR, Raman |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1650 | IR, Raman |

| C-F Stretch | Ar-F | 1200 - 1350 | IR (Strong) |

| C-Br Stretch | -CH₂Br | 500 - 650 | IR, Raman |

Computational and Theoretical Investigations of 3 Bromomethyl 2,6 Difluoropyridine

Quantum Chemical Calculations for Electronic Structure and Bonding Properties (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(Bromomethyl)-2,6-difluoropyridine. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to predict molecular geometries, electronic properties, and vibrational frequencies. uniba.skresearchgate.netmostwiedzy.plnih.gov

DFT, particularly with hybrid functionals like B3LYP, in conjunction with Pople-style basis sets such as 6-311++G(d,p), offers a balance of computational cost and accuracy for studying pyridine (B92270) derivatives. nih.govresearchgate.netresearchgate.netnih.gov These calculations can provide optimized molecular geometries, including bond lengths and angles, which are crucial for understanding the molecule's structure. For instance, the C-Br bond in the bromomethyl group is expected to be a key feature influencing its reactivity.

A critical aspect of these calculations is the determination of electronic properties derived from the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity, with a smaller gap generally suggesting higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable tool used to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. researchgate.netresearchgate.net This analysis can reveal the nature of the bonding between the pyridine ring and the bromomethyl substituent, as well as the influence of the electron-withdrawing fluorine atoms on the electronic character of the ring.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net For this compound, the MEP would likely show a positive potential around the hydrogen atoms and a negative potential around the nitrogen and fluorine atoms, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Calculated Properties for this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | (Typical range: -7 to -9 eV) | Indicates electron-donating ability |

| LUMO Energy | (Typical range: -1 to -3 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Typical range: 4 to 6 eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Typical range: 2 to 4 Debye) | Indicates overall polarity of the molecule |

| C-Br Bond Length | (Typical range: 1.95 to 2.00 Å) | Key parameter for substitution reactions |

| C-F Bond Length | (Typical range: 1.33 to 1.36 Å) | Influences aromatic ring reactivity |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated pyridine compounds. Actual calculated values would require a specific computational study.

Mechanistic Probing and Transition State Analysis of Reactions Involving this compound

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, two primary types of reactions can be investigated: nucleophilic substitution at the bromomethyl group (an SN2 reaction) and nucleophilic aromatic substitution (SNAr) at the pyridine ring.

In an SN2 reaction, a nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. researchgate.netsciforum.net DFT calculations can be used to model the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy barrier. researchgate.netgithub.iocomporgchem.com The transition state in an SN2 reaction is characterized by a pentacoordinate carbon atom where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking. researchgate.net The activation energy provides a quantitative measure of the reaction rate.

For SNAr reactions, a nucleophile attacks one of the carbon atoms on the pyridine ring that is bonded to a fluorine atom. The fluorine atoms are activating groups for nucleophilic attack on the pyridine ring. researchgate.net Theoretical studies can predict the regioselectivity of such attacks by comparing the activation barriers for substitution at the C2 and C6 positions. nih.govdiva-portal.orgresearchgate.net The stability of the intermediate Meisenheimer complex, if one is formed, can also be calculated to rationalize the observed regioselectivity. diva-portal.org

Table 2: Illustrative Calculated Activation Energies for Competing Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |

| SN2 | OH⁻ | -CH₂Br | (Typical range: 15-25) |

| SNAr | OH⁻ | C2-F | (Typical range: 20-30) |

| SNAr | OH⁻ | C6-F | (Typical range: 20-30) |

Note: These values are hypothetical and serve to illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways. The actual values would depend on the specific nucleophile and reaction conditions.

Prediction of Reactivity and Selectivity in this compound Transformations

The reactivity and selectivity of this compound in chemical transformations can be predicted using various computational descriptors. researchgate.netmdpi.com As mentioned, the HOMO-LUMO gap provides a general indication of reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

Fukui functions and local softness are reactivity descriptors that can predict the most likely sites for nucleophilic and electrophilic attack within a molecule. nih.gov By analyzing these indices, one can determine whether the bromomethyl carbon or the carbons attached to the fluorine atoms are more susceptible to nucleophilic attack. This is crucial for predicting the outcome of reactions with various nucleophiles.

The regioselectivity of nucleophilic aromatic substitution is a key question for this molecule. Computational studies on similar difluoropyridines have shown that the relative energies of the transition states for attack at different positions can accurately predict the major product isomer. researchgate.netnih.govdiva-portal.orgresearchgate.netmdpi.com The electronic influence of the bromomethyl group at the 3-position will play a significant role in determining the relative reactivity of the C2 and C6 positions towards nucleophiles.

Molecular Dynamics Simulations and Conformational Analysis of this compound Derivatives

While this compound itself is a relatively rigid molecule, its derivatives, particularly when incorporated into larger, more flexible structures like drug candidates or ligands, can exhibit significant conformational flexibility. mdpi.comnih.govacs.org Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. diva-portal.orgacs.orgosti.govtuwien.atfraserlab.comacs.org

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of different conformations and the identification of the most stable or populated conformers. For a derivative of this compound with a flexible side chain, MD simulations can reveal the preferred orientations of the pyridine ring relative to the rest of the molecule. mdpi.comnih.gov

This information is particularly important in drug design, where the conformation of a ligand upon binding to a biological target is critical for its activity. MD simulations can be performed in explicit solvent to mimic physiological conditions, providing a more realistic picture of the molecule's behavior. acs.orgosti.govtuwien.at The results of MD simulations can be used to generate ensembles of low-energy conformations that can then be used in further studies, such as molecular docking.

Future Perspectives and Emerging Research Avenues in 3 Bromomethyl 2,6 Difluoropyridine Chemistry

Development of Catalytic and Stereoselective Processes for 3-(Bromomethyl)-2,6-difluoropyridine Transformations

The reactivity of the bromomethyl group is a key feature of This compound , making it a prime candidate for a variety of catalytic and stereoselective transformations. Future research in this area could focus on several key reactions:

Cross-Coupling Reactions: The C(sp³)-Br bond of the bromomethyl group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings. nih.govmdpi.com These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, leading to a diverse library of novel compounds. The development of catalyst systems that selectively activate the C-Br bond over potential C-F bond activation on the pyridine (B92270) ring would be a critical area of investigation.

Nucleophilic Substitution: The bromomethyl moiety is an excellent electrophile for nucleophilic substitution reactions. rsc.orgnih.govyoutube.com The development of stereoselective methods for the substitution of the bromine atom would be of high value, enabling the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science. mdpi.com Research could explore the use of chiral nucleophiles or phase-transfer catalysts to achieve high enantioselectivity.

C-H Functionalization: While the bromomethyl group is the most reactive site, the difluoropyridine ring itself presents opportunities for direct C-H functionalization. nih.gov Future work could investigate regioselective C-H activation at the positions ortho or meta to the fluorine and nitrogen atoms, providing alternative routes to functionalized pyridine derivatives.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Potential Products | Research Focus |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Arylmethyl-difluoropyridines | Catalyst selectivity, reaction optimization |

| Stereoselective Nucleophilic Substitution | Chiral nucleophiles, phase-transfer catalysts | Chiral difluoropyridyl compounds | Enantioselectivity, substrate scope |

| Regioselective C-H Arylation | Aryl halides, Ru or Rh catalysts | Functionalized difluoropyridines | Site-selectivity, catalyst design |

Integration into Automated and High-Throughput Synthetic Platforms

The anticipated reactivity of This compound makes it an ideal candidate for integration into automated and high-throughput synthesis platforms. These technologies enable the rapid generation and screening of large compound libraries, accelerating the discovery of new molecules with desired properties.

Future research could involve:

Library Synthesis: Utilizing automated liquid handlers and reaction blocks to perform parallel synthesis of derivatives of This compound . This would involve reacting the parent compound with a diverse set of building blocks in a multi-well plate format.

High-Throughput Screening: The resulting compound libraries could be screened for biological activity or material properties using high-throughput techniques. This would allow for the rapid identification of lead compounds for further development.

Novel Applications in Materials Science and Supramolecular Chemistry

The unique electronic properties conferred by the two fluorine atoms on the pyridine ring, combined with the versatile functionality of the bromomethyl group, suggest that This compound could be a valuable component in the design of new materials.

Potential research directions include:

Fluorinated Polymers: The difluoropyridine moiety can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants to polymers. This compound could be used as a monomer or a functionalizing agent in the synthesis of novel fluorinated polymers.

Supramolecular Assemblies: The pyridine nitrogen and fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the construction of supramolecular architectures. The ability to further functionalize the molecule via the bromomethyl group would allow for the creation of complex, self-assembling systems with tailored properties.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Design

Computational chemistry can play a pivotal role in guiding the experimental exploration of This compound chemistry. Density functional theory (DFT) calculations and other computational methods can be employed to:

Predict Reactivity and Regioselectivity: Computational models can help predict the most likely sites of reaction and the regioselectivity of various transformations, saving experimental time and resources. nih.gov

Design Novel Catalysts: Theoretical studies can aid in the design of new and more efficient catalysts for the transformations of This compound .

Elucidate Reaction Mechanisms: Computational analysis can provide detailed insights into the mechanisms of reactions involving this compound, facilitating the optimization of reaction conditions. rsc.org

By combining synthetic chemistry with computational design, researchers can accelerate the development of new synthetic methodologies and the discovery of novel applications for this promising but currently underutilized chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.